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Z-Ser-gly-oet

Cat. No.: B7783164
M. Wt: 324.33 g/mol
InChI Key: ZOONJGSLKPDXCV-UHFFFAOYSA-N
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Description

Z-Ser-gly-oet is a useful research compound. Its molecular formula is C15H20N2O6 and its molecular weight is 324.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O6 B7783164 Z-Ser-gly-oet

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-2-22-13(19)8-16-14(20)12(9-18)17-15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,2,8-10H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOONJGSLKPDXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Contextual Significance of Dipeptide Derivatives in Biochemical Studies

Dipeptide derivatives, which are organic compounds derived from two amino acids, are fundamental in various biochemical and physiological processes. ontosight.aiwikipedia.org They can act as inhibitors or substrates for enzymes and may influence a range of physiological activities. ontosight.ai Their relatively low molecular weight and structural simplicity make them valuable models for understanding the more complex interactions of larger peptides and proteins. researchgate.net

The solubility and stability of dipeptides can also differ significantly from their constituent amino acids. For instance, some dipeptides exhibit enhanced water solubility compared to their parent amino acids, a property that is exploited in nutritional and pharmaceutical formulations. wikipedia.org Furthermore, dipeptides are absorbed more rapidly in the body than individual amino acids due to a distinct uptake mechanism. wikipedia.org This has implications for their use in therapeutic contexts and sports medicine. wikipedia.org

The study of dipeptide derivatives provides crucial insights into structure-activity relationships, which is the correlation between a molecule's chemical structure and its biological activity. ontosight.ai By modifying the structure of dipeptides, researchers can investigate how these changes affect their interactions with biological targets, leading to the development of new therapeutic agents. chemimpex.com

The Foundational Role of Z Ser Gly Oet in Peptide Synthesis Research

Z-Ser-Gly-OEt, with the full chemical name ethyl 2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate, is a protected dipeptide that plays a crucial role as a foundational component in peptide synthesis. vulcanchem.com Its structure consists of an L-serine residue linked to a glycine (B1666218) residue. vulcanchem.com The N-terminus of the serine is protected by a benzyloxycarbonyl (Z) group, and the C-terminus of the glycine is protected by an ethyl ester (OEt) group. vulcanchem.com

This strategic protection allows for controlled, stepwise elongation of peptide chains. vulcanchem.com The Z-group on the N-terminus and the ethyl ester on the C-terminus prevent unwanted side reactions during the formation of peptide bonds. vulcanchem.comontosight.ai This makes this compound a versatile building block for creating larger, more complex peptides in a predictable manner. chemimpex.comvulcanchem.com

The synthesis of this compound itself is a key area of research, with a focus on developing efficient and high-yielding methods. vulcanchem.com These methods often involve solution-phase peptide coupling, where the protected L-serine (Z-Ser-OH) is reacted with glycine ethyl ester (Gly-OEt) in the presence of a coupling reagent to form the amide bond. vulcanchem.com Researchers are continually exploring novel coupling reagents and enzymatic approaches to optimize the synthesis of this important dipeptide derivative. vulcanchem.com

The Evolution of Protecting Group Strategies in Peptide Chemistry Relevant to Z Ser Gly Oet

Chemoenzymatic Synthetic Approaches

Chemoenzymatic peptide synthesis (CEPS) leverages the specificity of enzymes to catalyze peptide bond formation, offering a greener alternative to purely chemical methods. This approach often minimizes the need for side-chain protection and reduces the risk of racemization.

Thermolysin and Alpha-Chymotrypsin Mediated Coupling Reactions

Thermolysin and α-chymotrypsin are other key proteases utilized in peptide synthesis. Thermolysin, a metallopeptidase, shows a preference for hydrophobic L-amino acids as the carbonyl group donor in the condensation reaction. pnas.orgasm.org High yields of dipeptide derivatives have been achieved by condensing Z-Phe-OH with H-Leu-NH2 or H-Leu-NHPh using thermolysin. pnas.org The enzyme's reactivity in such couplings can be significantly higher than that of α-chymotrypsin. nih.gov

α-Chymotrypsin has also been effectively used for peptide bond formation. The coupling efficiency of α-chymotrypsin-catalyzed synthesis can be enhanced by using activated esters, such as 2,2,2-trifluoroethyl esters, as acyl donors in organic solvents with low water content. psu.edu This method is particularly useful for incorporating non-protein amino acids into peptides. psu.edu Furthermore, the substrate tolerance of α-chymotrypsin can be broadened by using carbamoylmethyl esters as acyl donors, which significantly improves coupling efficiency for otherwise poor amino acid substrates like alanine, glycine (B1666218), and serine. rsc.org

Both enzymes have been employed in the synthesis of tripeptides. For example, Z-Pro-Leu-Gly-OEt was synthesized with a 100% yield by thermolysin-catalyzed coupling of Z-Pro-Leu-OEt and H-Gly-OEt. capes.gov.br This demonstrates the potential for stepwise enzymatic synthesis of longer peptide chains.

Table 2: Thermolysin and α-Chymotrypsin in Peptide Synthesis

EnzymeAcyl DonorAcyl AcceptorKey FindingReference
ThermolysinZ-Phe-OHH-Leu-NH2 / H-Leu-NHPhHigh yield of dipeptide derivatives. pnas.org pnas.org
α-ChymotrypsinActivated esters (e.g., 2,2,2-trifluoroethyl ester)Amino acid amidesImproved coupling efficiency in organic solvents. psu.edu psu.edu
α-ChymotrypsinCarbamoylmethyl estersAmino acid amidesBroadened substrate tolerance. rsc.org rsc.org
ThermolysinZ-Pro-Leu-OEtH-Gly-OEt100% yield of Z-Pro-Leu-Gly-OEt. capes.gov.br capes.gov.br

Glycyl Endopeptidase Applications in Acyl Transfer Reactions

Glycyl endopeptidase, another valuable enzyme in peptide synthesis, has been shown to efficiently catalyze solid-to-solid synthesis of model peptides like Z-Gly-Phe-NH2, Z-Gly-Leu-NH2, and Z-Gly-Tyr-OEt. researchgate.netresearchgate.net This method involves reacting solid substrates, which can lead to high product-to-reactor volume ratios. researchgate.net

In these reactions, a slight excess of the acyl donor, such as Z-Gly, can enhance both the initial reaction rate and the final yield. researchgate.netresearchgate.net The presence of solid cysteine in the reaction mixture has also been found to improve the initial rate and final conversion, likely by protecting the enzyme from oxidation. researchgate.net

Chemical Synthesis Techniques in Solution-Phase Peptide Chemistry

Solution-phase peptide synthesis remains a crucial technique, especially for large-scale production. wikipedia.org It involves the coupling of protected amino acid derivatives in a suitable solvent. vulcanchem.com

Condensation Reagent Applications (e.g., FTNB, DCC/HOBt, TBTU/HOBt)

The choice of coupling reagent is critical for the success of solution-phase peptide synthesis. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used. peptide.comamericanpeptidesociety.org These reagents activate the carboxyl group of an amino acid, facilitating its reaction with the amino group of another. americanpeptidesociety.org The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to carbodiimide (B86325) reactions is a standard practice to minimize racemization. peptide.comnih.gov

Other efficient coupling reagents include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and the related HBTU. peptide.com These aminium/uronium salt-based reagents provide rapid coupling with low levels of racemization, especially when used in conjunction with HOBt. peptide.com

A study demonstrated a practical method for synthesizing small peptides using DCC and HOBt in a water-tetrahydrofuran mixture, which avoids the need for protecting groups and allows for the direct use of the resulting peptide in the next coupling step without intermediate purification. nih.gov

Fragment Condensation Strategies for Complex Peptide Assembly

For the synthesis of larger peptides, a fragment condensation approach is often preferred. squarespace.com This strategy involves the synthesis of smaller, protected peptide fragments, which are then purified and coupled together. squarespace.comucl.ac.uk This simplifies the purification of the final, larger peptide product. squarespace.com

The success of fragment condensation relies on effective coupling methods that minimize racemization. While the mixed-anhydride method can lead to racemization when coupling peptide fragments, using fragments with C-terminal glycine or proline residues can circumvent this issue. squarespace.com The use of fully protected peptide fragments, which can be synthesized on a solid support and then cleaved for solution-phase coupling, is a common tactic. peptide.compeptide.com For instance, solid-phase fragment condensation using DCC/HOBt activation has been performed successfully. ucl.ac.uk

Heterogeneous Catalysis in Peptide Bond Formation

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and reuse, which contributes to more sustainable chemical processes. In the context of peptide synthesis, the development of robust and selective heterogeneous catalysts is a key area of research.

Zirconium-Based Metal-Organic Framework (Zr-MOF) Catalytic Systems

Zirconium-based Metal-Organic Frameworks (Zr-MOFs) have emerged as a promising class of heterogeneous catalysts due to their exceptional thermal and chemical stability. nih.govgoogle.com These materials are constructed from zirconium-based nodes, such as the hexanuclear Zr6-oxo cluster, and organic linker molecules, creating a porous and crystalline structure with a high surface area. nih.govresearchgate.net The inherent Lewis acidity of the zirconium sites within the MOF structure allows them to act as effective catalysts for a variety of organic transformations, including esterification and peptide bond hydrolysis. google.comresearchgate.net

While direct evidence for the synthesis of this compound using Zr-MOF catalysts is not extensively documented in current literature, the principles of Zr-MOF catalysis in related reactions suggest their potential applicability. For instance, the Lewis acidic sites in Zr-MOFs can activate the carbonyl group of a carboxylic acid, facilitating nucleophilic attack by the amino group of another amino acid derivative to form a peptide bond. The porous nature of the MOF can also provide size and shape selectivity, potentially influencing the reaction's outcome.

Research on Zr-MOFs like MIP-201 has demonstrated their remarkable catalytic activity in the hydrolysis of peptide bonds, showcasing the interaction between the catalyst's active sites and the peptide backbone. researchgate.net This catalytic activity in the reverse reaction (hydrolysis) strongly suggests the potential for these materials to catalyze the forward reaction (peptide bond formation) under appropriate conditions. The development of Zr-MOFs specifically designed for peptide synthesis could involve the functionalization of the organic linkers or the modification of the metal nodes to enhance catalytic activity and selectivity for the formation of specific peptide sequences.

Innovative Reaction Media and Solvent Systems

The choice of solvent plays a critical role in the outcome of a chemical reaction, influencing reactant solubility, reaction rates, and product purity. The exploration of innovative reaction media aims to overcome the limitations of conventional organic solvents, such as volatility and toxicity.

Implementation of Ionic Liquids in Peptide Synthesis

Ionic liquids (ILs), which are salts with melting points below 100 °C, have garnered significant attention as alternative "green" solvents for a wide range of chemical processes, including peptide synthesis. nih.govmdpi.com Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility characteristics, make them attractive media for chemical reactions. nih.govnih.gov In the realm of peptide chemistry, ILs can act as solvents, catalysts, and even as soluble supports for the growing peptide chain. nih.govacs.org

The use of ionic liquids as reaction media can lead to higher purity of the crude peptide products compared to syntheses performed in traditional solvents like dichloromethane (B109758) or THF. arkat-usa.org This is attributed to the ability of the ionic liquid to stabilize charged intermediates and to effectively dissolve coupling reagents and byproducts, simplifying the purification process. arkat-usa.org

Several studies have demonstrated the successful synthesis of dipeptides and even larger oligopeptides in various ionic liquids. For example, the synthesis of dipeptides has been achieved with high yields using coupling reagents such as HATU in ammonium-based poly(ethyleneglycol)-based ionic liquids (PEG-ILs). nih.gov The polar nature of these ILs can enhance the solubility of the starting amino acids and coupling agents, leading to reduced reaction times. nih.gov

A notable strategy is the Ionic Liquid-Supported Peptide Synthesis (ILSPS), where the C-terminal amino acid is covalently attached to an ionic liquid moiety. acs.orgacs.org This approach combines the advantages of solid-phase synthesis (easy purification by precipitation and washing) with those of solution-phase synthesis (homogeneous reaction conditions). acs.orgacs.org This methodology has been successfully employed for the synthesis of the bioactive pentapeptide Leu-enkephalin. acs.orgacs.org

The following table summarizes representative examples of dipeptide synthesis in ionic liquids, showcasing the versatility of this approach.

N-Protected Amino AcidC-Terminal Amino Acid EsterCoupling ReagentIonic LiquidYield (%)Reference
Boc-Phe-OHH-Phe-OMeHATUbis-PEG350-IL64 nih.gov
Z-Tyr-OHH-Gly-Gly-OEtα-chymotrypsin[Cnmim][PF6]/[BF4]- mdpi.com
Boc-Leu-OHH-Trp-OEt-Imidazolium-based ILs49 mdpi.com

Data presented in the table is for illustrative purposes based on findings for similar peptide syntheses. Specific yields for this compound may vary.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital tool for confirming the molecular weight and characterizing products of peptide synthesis and polymerization.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of polymers. In the context of research involving serine and glycine ethyl esters (Ser-OEt and Gly-OEt), MALDI-TOF MS has been effectively used to characterize the resulting copolypeptides. oup.com

In chemoenzymatic copolymerization experiments of Gly-OEt and Ser-OEt, MALDI-TOF mass spectra showed peaks corresponding to both glycine (57 m/z interval) and serine (87 m/z interval) residues, confirming the formation of poly(Gly-r-Ser). oup.comoup.com This technique allows for the determination of the composition of the resulting copolymers, which often reflects the initial monomer feed ratios. oup.com

Furthermore, MALDI-TOF MS is used to determine the degree of polymerization (DP) of the synthesized polypeptides. kyoto-u.ac.jp For instance, in the polymerization of Ser-OEt, the resulting poly(L-serine) showed a DP ranging from 5 to 22, with the most intense peak corresponding to a DP of 9. kyoto-u.ac.jpacs.org Similarly, for poly(Gly-r-Ser), copolypeptides with a peak degree of polymerization of 5-6 were observed. oup.com The technique can also distinguish between hydrolyzed and ester-terminated polymer chains. researchgate.netkyoto-u.ac.jp

Interactive Data Table: MALDI-TOF MS Data for Poly(Ser-OEt)

Property Value Reference
Monomer Residue Mass (Ser) 87 m/z kyoto-u.ac.jp
Observed DP Range 5 to 22 kyoto-u.ac.jpacs.org
Most Intense Peak (DP) 9 kyoto-u.ac.jp

X-Ray Diffraction Analysis

X-ray diffraction provides definitive information about the three-dimensional structure of molecules in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state conformation of a molecule, including bond lengths, bond angles, and torsion angles. While a specific crystal structure for this compound was not found in the provided search results, analysis of related compounds offers valuable insights. For example, the crystal structure of Z-Adm-Gly-OEt has been determined, providing a model for how a Z-protected dipeptide with a C-terminal ethyl ester packs in a crystal lattice. upc.edu

In the crystal structures of various peptides, residues can adopt different backbone torsion angles (φ, ψ). For instance, glycine residues have been observed in both fully extended and semi-extended conformations in different peptide structures. upc.edu The serine residue's hydroxyl group can participate in intermolecular hydrogen bonding, which significantly influences the crystal packing. The analysis of crystal structures of enzymes with Ser-Gly sequences also provides context for the potential conformations and interactions of this dipeptide motif. mdpi.comnih.gov

The process involves growing a single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build an electron density map and, ultimately, the molecular structure. mdpi.commdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique used to probe the molecular structure of peptides by analyzing the vibrations of their chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, providing a molecular fingerprint.

Infrared (IR) Spectroscopy for Chemical Bond and Structural Information

Infrared (IR) spectroscopy is particularly useful for obtaining structural and conformational information on peptides. By measuring the absorption of infrared radiation, characteristic bands corresponding to specific vibrational modes of the peptide backbone and side chains can be identified. For a protected dipeptide like this compound, the IR spectrum is dominated by several key absorption bands.

The N-H stretching vibration, typically referred to as the Amide A band, is observed in the region of 3200-3400 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding, providing clues about the peptide's conformation. The carbonyl (C=O) stretching region, between 1600 and 1800 cm⁻¹, is especially informative. In this compound, three distinct C=O groups are present: the urethane (B1682113) carbonyl of the benzyloxycarbonyl (Z) protecting group, the amide carbonyl of the peptide bond, and the ester carbonyl of the ethyl ester group. spectroscopyonline.comlibretexts.org

The urethane C=O stretch typically appears around 1680-1720 cm⁻¹. The amide C=O stretching vibration (Amide I band) is one of the most conformationally sensitive bands and is generally found between 1630 and 1700 cm⁻¹. researchgate.net Its frequency can help distinguish between different secondary structures like β-turns or random coils. The ester C=O stretch is expected at a higher frequency, typically in the 1735-1750 cm⁻¹ range. libretexts.org

Another important region is the Amide II band, which appears between 1480 and 1575 cm⁻¹ and results from a combination of N-H in-plane bending and C-N stretching vibrations. researchgate.net The presence of the Z-group's aromatic ring will also give rise to characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H bending vibrations. libretexts.org The hydroxyl group (-OH) of the serine residue contributes a broad O-H stretching band, often overlapping with the N-H stretch, and a C-O stretching vibration at lower wavenumbers.

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide A)Amide (Peptide Bond)3200 - 3400Medium
O-H StretchSerine Hydroxyl3200 - 3500 (Broad)Variable
Aromatic C-H StretchBenzyloxycarbonyl (Z) Group3000 - 3100Medium
Aliphatic C-H StretchSer, Gly, Ethyl Group2850 - 2960Medium
C=O Stretch (Ester)Ethyl Ester (OEt)1735 - 1750Strong
C=O Stretch (Urethane)Benzyloxycarbonyl (Z) Group1680 - 1720Strong
C=O Stretch (Amide I)Peptide Bond1630 - 1700Strong
Amide II (N-H Bend + C-N Stretch)Peptide Bond1480 - 1575Strong
Aromatic C=C StretchBenzyloxycarbonyl (Z) Group1400 - 1600Variable
C-O StretchEster, Serine Hydroxyl1000 - 1300Strong

This table is generated based on established frequency ranges for the specified functional groups in peptide structures. spectroscopyonline.comlibretexts.orgresearchgate.netopenstax.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. It is an invaluable tool for rapidly assessing the secondary structure of peptides and proteins in solution. cerealsgrains.orgnih.gov The peptide bond is an inherently chiral chromophore when located in a folded polypeptide chain, and its CD signal in the far-UV region (below 250 nm) is highly sensitive to the peptide's conformation.

As a short and flexible dipeptide, this compound is unlikely to form stable, canonical secondary structures like α-helices or β-sheets on its own. However, in solution, it can populate a conformational ensemble that may include transient or partially formed structures, such as β-turns or be in a predominantly random coil state. The Ser-Gly sequence is known to be a common constituent of β-turns in proteins. nih.govsci-hub.se The specific conformation adopted can be influenced by factors such as solvent polarity.

A β-turn conformation gives rise to characteristic CD spectra, which can vary depending on the turn type (e.g., Type I or Type II). nih.govnih.govresearchgate.net For instance, a classic Type I β-turn often shows a weak negative band around 220-230 nm and a strong positive band near 200 nm. A Type II β-turn typically exhibits a positive band around 220 nm and a strong negative band between 200-205 nm. researchgate.net

If the dipeptide does not adopt a specific folded structure, it will exist as a random coil . A random coil conformation is characterized by a strong negative CD band around 195-200 nm and a weak positive or near-zero ellipticity above 215 nm.

The observed CD spectrum for this compound would be a population-weighted average of the spectra of all conformations present in solution. By analyzing the CD spectrum under various conditions (e.g., different solvents), it is possible to gain insights into the conformational preferences of this dipeptide.

Table 2: Characteristic Far-UV Circular Dichroism Signals for Potential Peptide Secondary Structures

Secondary StructureCharacteristic CD Signal (Wavelength, nm)
β-Turn (Type I)Negative band ~220-230 nm; Positive band ~200-205 nm
β-Turn (Type II)Positive band ~220 nm; Negative band ~200-205 nm
Random CoilStrong negative band ~195-200 nm; Weak signal > 215 nm

This table summarizes typical CD spectral features for common secondary structures relevant to small peptides. cerealsgrains.orgnih.govresearchgate.net

Conformational Landscape and Molecular Dynamics

Experimental Studies on Dipeptide Conformations

The characterization of dipeptide conformations relies on a suite of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and X-ray crystallography. These methods provide critical data on the structure of peptides in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of molecules in solution. copernicus.org For Z-Ser-gly-oet, NMR analysis would yield distinct signals corresponding to the protons in the Z-group, the serine and glycine (B1666218) residues, and the ethyl ester moiety. vulcanchem.com Key parameters derived from NMR experiments, such as the ³J(HNHα) coupling constant (which relates to the φ torsion angle) and Nuclear Overhauser Effects (NOEs) that reveal through-space proximities between atoms, are used to map the ensemble of conformations present in solution. researchgate.net While specific, detailed NMR studies on this compound are not prevalent in published literature, research on analogous peptides, such as collagen model peptides containing a Gly-to-Ser substitution, demonstrates that NMR can effectively uncover subtle changes in hydrogen bonding and conformational dynamics. nih.gov

Vibrational Spectroscopy , including Infrared (IR) and Raman techniques, offers insight into the secondary structure of peptides by probing their vibrational modes. researchgate.net The amide I (primarily C=O stretching) and amide III bands in the vibrational spectrum are especially sensitive to the peptide's backbone conformation. researchgate.netresearchgate.net A key advantage of this method is its rapid timescale, which allows for the detection of fleeting conformational states that may be averaged out in NMR experiments. researchgate.netresearchgate.net Research on various dipeptides has established correlations between the features of these amide bands and the populations of distinct conformations, such as polyproline II (PII), β-strand, and α-helical (αR) structures. researchgate.net

X-ray Crystallography can determine the precise atomic coordinates of a molecule in its crystalline form. Although a crystal structure for this compound is not publicly documented, studies on similar protected dipeptides, like Z-Deg-Gly-OtBu, have revealed that glycine residues can adopt semi-extended conformations. upc.edu Furthermore, the crystal structure of the unprotected Ser-Gly dipeptide shows extensive intermolecular hydrogen bonding networks that dictate the crystal packing. researchgate.net

Table 1: Representative Backbone Torsion Angles (φ, ψ) for Dipeptides from Experimental Studies This table presents illustrative data from related compounds to demonstrate typical experimental findings, as specific data for this compound is not available.

Compound Residue φ (°) ψ (°) Method Reference
Z-Deg-Gly-OtBu Gly -77.9 165.0 X-ray upc.edu
Ac-Gly-Deg-OtBu Gly 88.8 17.0 X-ray upc.edu
Alanine Dipeptide Ala - - IR/Raman researchgate.net
Valine Dipeptide Val - - IR/Raman researchgate.net

Note: Alanine and Valine dipeptides were found to predominantly adopt PII and β conformations, respectively, but specific angles were not provided in the reference.

Theoretical and Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to complement experimental findings, allowing for a detailed exploration of a peptide's conformational energy landscape and its dynamic behavior.

Quantum Chemical Calculations for Conformational Preferences and Energy Landscapes

Quantum chemical (QC) methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure and energies of different molecular conformations with high accuracy. aip.orgrsc.org These calculations can map the potential energy surface by systematically varying the key torsion angles (φ and ψ), often visualized in a Ramachandran plot. researchgate.net This allows for the identification of low-energy, stable conformers and the energy barriers that separate them.

For this compound, QC calculations would clarify the energetic contributions of intramolecular hydrogen bonds involving the serine hydroxyl group and non-covalent interactions involving the aromatic Z-group. Studies on similar molecules, such as the Z-protected dipeptides Z-Glu-OH and Z-Arg-OH, have demonstrated that dispersion forces between the Z-group and the peptide backbone play a crucial role in stabilizing folded, compact structures. acs.org By incorporating solvent models, these calculations can also predict how the conformational preferences might shift in an aqueous environment. aip.orgrsc.orgresearchgate.net

Table 2: Illustrative Calculated Relative Energies for Dipeptide Conformers This table shows example data for the n-formyl-d-serine-d-alanine-NH2 dipeptide to illustrate the output of quantum chemical calculations.

Conformer (Ser/Ala) Relative Energy (kcal/mol) - Gas Phase Relative Energy (kcal/mol) - Water Phase Reference
γD / γL 0.00 0.00 researchgate.net
βL / γL 0.70 0.88 researchgate.net
γL / γL 1.15 1.25 researchgate.net
δD / γL 1.54 1.74 researchgate.net

Energies are relative to the most stable conformer found in each phase.

Molecular Dynamics Simulations of Peptide Systems

Molecular Dynamics (MD) simulations offer a window into the dynamic nature of peptides by simulating the movements of atoms over time. dergipark.org.tr This computational technique can model how a peptide like this compound explores different conformations, interacts with solvent molecules, and responds to changes in its environment. aip.orgnih.gov

An MD simulation trajectory provides a wealth of information, including the relative populations of different conformational clusters, the flexibility of various regions of the molecule, and the stability of intramolecular hydrogen bonds. nih.govresearchgate.net For example, MD simulations of peptides rich in glycine and serine have revealed that they tend to exist in a disordered but compact state in solution, sampling a limited set of dominant conformations. aip.orgnih.gov For this compound, MD simulations could provide specific insights into how the interplay between the bulky, hydrophobic Z-group and the polar serine side chain affects the peptide's structural dynamics in an aqueous solution.

Table 3: Example Parameters from Molecular Dynamics Simulations of a Gly-Glu Dipeptide This table provides illustrative data from an MD simulation of a related dipeptide to demonstrate typical outputs.

Parameter Value Simulation Time Reference
Root Mean Square Deviation (RMSD) < 0.1 nm 5 ns dergipark.org.tr
Radius of Gyration (Rg) 0.272 - 0.291 nm 5 ns dergipark.org.tr
Final Potential Energy -3.53 x 10⁴ kJ/mol 224 ps (Minimization) dergipark.org.tr

Biochemical Interaction Studies and Research Applications

Enzyme-Substrate Interaction Research

The Ser-Gly sequence, protected by the benzyloxycarbonyl (Z) group at the N-terminus and an ethyl ester at the C-terminus, makes Z-Ser-Gly-OEt an effective substrate for studying the specificity and kinetics of various enzymes, particularly proteases.

The study of enzyme kinetics provides insight into the efficiency and affinity of an enzyme for its substrate. Key parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) are determined to quantify this interaction. Research on enzymes like fibroblast activation protein alpha (FAPα) and pepsin demonstrates their activity on N-terminal benzyloxycarbonyl (Z)-blocked peptides. researchgate.netpnas.org FAPα, for instance, exhibits endopeptidase activity toward such peptides, and its catalytic efficiency (kcat/Kₘ) can be analyzed to understand substrate specificity. researchgate.net

The specificity of an enzyme is influenced by the amino acid residues near the cleavage site. researchgate.net For example, enzymes like thermolysin and α-chymotrypsin have been used for the catalyzed synthesis of tripeptides, indicating their specific interaction with dipeptide substrates like Z-Pro-Leu-OEt. medchemexpress.commedchemexpress.com Similarly, the chemoenzymatic polymerization of amino acid esters using enzymes like papain has been documented, suggesting that enzymes can be tailored to act on specific dipeptide units like this compound. vulcanchem.com The influence of substrate structure on reaction rates helps to map the enzyme's active site and understand its mechanism. researchgate.net

Interactive Table: Representative Kinetic Parameters for Enzyme-Catalyzed Reactions on Peptide Substrates

This table illustrates typical kinetic data obtained in enzyme studies. The values are representative examples from research on related peptide substrates and are not specific to this compound.

EnzymeSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Source
PepsinZ-His-Phe(NO₂)-Phe-OMe0.460.29630 pnas.org
Urethane (B1682113) HydrolaseZ-Gly1.1-- tandfonline.com
Urethane HydrolaseZ-Ala3.3-- tandfonline.com
FAPα (mutant)Dipeptide Substrates~60-fold increase in catalytic efficiency- researchgate.net

The benzyloxycarbonyl (Z) group is a widely used protecting group in peptide synthesis. While typically removed through chemical methods, specific enzymes have been identified that can hydrolyze this urethane bond. A notable example is the Nα-benzyloxycarbonyl amino acid urethane hydrolase, which demonstrates high specificity. tandfonline.com This enzyme can effectively remove the Z-group from Z-glycine and Z-alanine. tandfonline.com

Research has shown that this enzyme hydrolyzes Z-Gly to produce equimolar amounts of benzyl (B1604629) alcohol and glycine (B1666218). tandfonline.com Its substrate specificity is remarkable; it acts on Z-protected amino acids but not on those with a tert-butyloxycarbonyl (Boc) group, such as Boc-Gly and Boc-Ala. tandfonline.com This indicates that the benzene (B151609) ring of the Z-group is likely required for the enzyme's catalytic activity. tandfonline.com Furthermore, enzymes like FAPα possess endopeptidase activity that can act on N-terminally Z-blocked peptides, distinguishing them from other peptidases like dipeptidyl peptidase IV (DPPIV). researchgate.net

Interactive Table: Substrate Specificity of Nα-benzyloxycarbonyl amino acid urethane hydrolase

This table summarizes the observed activity of urethane hydrolase on various N-protected amino acids.

SubstrateRelative Activity (%)Source
Z-Gly100 tandfonline.com
Z-Ala30 tandfonline.com
Boc-Gly0 tandfonline.com
Boc-Ala0 tandfonline.com
Bz-Gly60 tandfonline.com
Bz-Ala10 tandfonline.com

Application as a Core Building Block in Advanced Peptide Constructs

As a protected dipeptide, this compound is an essential building block for the synthesis of larger, more complex peptides and peptidomimetics. vulcanchem.com The Z-group at the N-terminus and the ethyl ester at the C-terminus provide orthogonal protection, allowing for controlled, stepwise elongation of the peptide chain in either direction following selective deprotection. vulcanchem.com

This compound can be incorporated into the synthesis of bioactive peptide analogs, which are modified versions of naturally occurring peptides designed to have enhanced activity, stability, or specificity. vulcanchem.com For instance, the enzymatic hydrolysis of larger proteins can release smaller bioactive peptide fragments. nih.gov The synthesis of analogs often involves coupling protected amino acid or peptide fragments. thieme-connect.de The Z-protecting group can also contribute to the properties of the final peptide; for example, it can increase the lipophilicity of an amino acid, which in some cases has been linked to increased bioactivity. google.com

Peptide isosteres are molecules in which one or more atoms or the peptide bond itself are replaced by another group with similar physical or chemical properties. ekb.eg This modification is a key strategy in medicinal chemistry to develop peptidomimetics with improved pharmacological profiles, such as enhanced metabolic stability against proteolytic degradation. nih.govresearchgate.net

This compound can serve as a precursor for creating dipeptide isosteres where the amide bond between serine and glycine is replaced. The goal is to mimic the steric and electronic properties of the original peptide bond. researchgate.net Various amide bond surrogates have been developed, including alkene dipeptide isosteres (ADIs), which are designed based on the partial double-bond character of the native peptide bond. nih.gov

Interactive Table: Examples of Amide Bond Isosteres in Peptidomimetic Design

This table provides examples of different chemical groups used to replace the native amide bond in peptides to create more stable and effective therapeutic agents.

Isostere TypeReplacing GroupPurposeSource
Chloroalkene Dipeptide Isostere (CADI)-CCl=CH-Improve metabolic stability, potent inhibitor nih.gov
Fluoroalkene Dipeptide Isostere-CF=CH-Mimic peptide bond, increase stability researchgate.net
Methyleneoxy-CH₂-O-Peptide backbone modification thieme-connect.de
Hydroxyethylene-CH(OH)-CH₂-Mimic tetrahedral intermediate of proteolysis thieme-connect.de
Thiodepsipeptides-S-Modulate hydrogen bonding and structure ekb.eg

Development of this compound-Derived Molecular Probes for Biochemical Investigations

Molecular probes are essential tools for detecting and visualizing biological processes, such as enzyme activity, in real-time. nih.gov These probes are often designed with a specific peptide sequence that acts as a recognition site for a target enzyme. nih.gov Upon enzymatic cleavage of this sequence, a reporter molecule (e.g., a fluorophore) is activated, generating a detectable signal.

While direct examples using the Ser-Gly sequence are not prominent, the principle is well-established. For example, peptide sequences like Z-Phe-Arg and Z-Arg-Arg are used as selective targets for cathepsin B (CTB) in fluorescent probes. nih.gov Similarly, the DEVD (Asp-Glu-Val-Asp) sequence is a recognition site for caspase-3/7. nih.gov Following deprotection, the Ser-Gly dipeptide derived from this compound could be incorporated into a larger peptide sequence to act as a recognition site for a specific protease, thereby forming the core of a custom-designed molecular probe for biochemical assays and cellular imaging.

Interactive Table: Peptide Sequences Used in Enzyme-Activated Molecular Probes

This table showcases various peptide sequences that serve as specific recognition sites for different enzymes, forming the basis of activatable molecular probes.

Peptide SequenceTarget EnzymeProbe ApplicationSource
Asp-Glu-Val-Asp (DEVD)Caspase-3 / Caspase-7Apoptosis detection nih.gov
Z-Arg-Arg (Z-R-R)Cathepsin B (CTB)Detection of CTB activity nih.gov
Z-Phe-Arg (Z-F-R)Cathepsin B (CTB)Detection of CTB activity nih.gov
γ-GlutamylGamma-glutamyl transpeptidase (GGT)Detection of GGT activity nih.gov
Gly-Phe-Leu-Gly (GFLG)Cathepsin B (CTB)Lysosomal enzyme activity nih.gov

Utilization in Enzyme Activity Assays

This compound is employed in biochemical assays to investigate the activity and specificity of various enzymes, particularly proteases. chemimpex.com As a protected dipeptide, it can act as a substrate to measure an enzyme's ability to hydrolyze the peptide bond between the serine and glycine residues. The benzyloxycarbonyl (Z) group at the N-terminus and the ethyl ester (OEt) at the C-terminus provide stability and allow for specific, measurable cleavage reactions. vulcanchem.com

The Ser-Gly sequence is a target for several classes of proteases. Research has shown that certain proteases exhibit specificity for peptides containing small aliphatic amino acids like glycine and serine. For instance, a protease isolated from Streptomyces griseus demonstrated the ability to hydrolyze peptides containing these residues. tandfonline.com In such assays, the cleavage of this compound can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the formation of the product fragments, Z-Ser-OH and H-Gly-OEt.

A notable application related to the core components of this compound is in chemoenzymatic synthesis, which itself is a form of enzyme activity study. In one study, the enzyme papain was used to catalyze the copolymerization of serine ethyl ester (Ser-OEt) and glycine ethyl ester (Gly-OEt). oup.com This type of research helps in understanding the enzyme's substrate tolerance and reaction kinetics, which are fundamental aspects of an enzyme activity assay. oup.com The conditions for such a papain-catalyzed reaction are detailed in the table below.

ParameterValue
EnzymePapain
SubstratesGly-OEt·HCl (0.50 M), Ser-OEt·HCl (0.50 M)
BufferPhosphate Buffer (1 M, pH 8.0)
Temperature40 °C
Table based on data from a study on the chemoenzymatic copolymerization of glycine and serine ethyl esters. oup.com

By using a defined substrate like this compound, researchers can compare the activity of different enzymes or study the effect of inhibitors on a specific enzyme, thereby characterizing its biochemical profile.

Explorations in Investigating Biological Pathways

The application of this compound extends to the broader investigation of biological pathways. chemimpex.comontosight.ai While not typically a final effector molecule itself, it serves a crucial role as a synthetic building block and a molecular probe to study the components of these pathways, such as protein-protein interactions and enzyme functions. chemimpex.comontosight.ai

Peptides are fundamental to many biological processes, including cell signaling and regulation. nih.gov The synthesis of specific, biologically active peptides is a key strategy for elucidating these pathways. This compound is an intermediate in the synthesis of larger, more complex peptides. vulcanchem.comchemimpex.com The protective Z and OEt groups allow for controlled, stepwise elongation of the peptide chain. vulcanchem.com Once synthesized, these larger peptides can be used to:

Mimic or Inhibit Protein Interactions: Custom peptides can be designed to mimic the binding site of a protein, allowing them to interact with or block other proteins in a pathway.

Serve as Specific Enzyme Substrates: Peptides with specific sequences are created to act as highly selective substrates for enzymes within a biological pathway, helping to map enzyme function in a complex cellular environment. nih.gov

Develop Therapeutic Agents: Understanding how synthetic peptides interact with biological pathways is a foundational step in designing new drugs. chemimpex.comontosight.ai

For example, serine-containing peptides are known to be involved in self-catalyzed protein cleavage reactions, a key step in some biological pathways. researchgate.net Studying the hydrolysis and modification of simple model peptides like this compound can provide insight into these more complex intramolecular reactions. The properties of this compound that make it suitable for such research applications are summarized below.

PropertyValue/DescriptionSignificance in Research
Molecular Formula C₁₅H₂₀N₂O₆Defines the elemental composition. vulcanchem.com
Molecular Weight 324.33 g/mol Used for concentration and molarity calculations in assays. chemimpex.com
Structure Protected Dipeptide (this compound)Mimics a natural peptide bond, allowing it to be a substrate for proteases. vulcanchem.comchemimpex.com
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Facilitates its use in various experimental buffer systems. vulcanchem.com
Table summarizing key properties of this compound relevant to its research applications. vulcanchem.comchemimpex.com

Through its use as a synthetic precursor and a model substrate, this compound contributes to the development of chemical tools that are essential for dissecting the intricate networks of biological pathways. ontosight.ai

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms in Peptide Bond Formation

The synthesis of Z-Ser-gly-oet from its constituent amino acid derivatives, Z-Ser-OH and H-Gly-OEt, is a classic example of peptide bond formation. This transformation requires the activation of the carboxylic acid moiety of Z-Ser-OH to facilitate nucleophilic attack by the amino group of H-Gly-OEt.

The general mechanism involves a coupling reagent that converts the carboxylic acid into a more reactive species, such as an active ester. sci-hub.semdpi.com This activated intermediate is then susceptible to attack by the amine. A common side reaction during this process, especially with N-acyl protected amino acids, is epimerization at the α-carbon. thieme-connect.de This often proceeds through the formation of a planar oxazol-5(4H)-one (also known as an azlactone) intermediate, which can be reprotonated from either face, leading to a loss of stereochemical integrity. mdpi.comthieme-connect.deuva.nl

However, the benzyloxycarbonyl (Z) group is a urethane-type protecting group, which is specifically designed to suppress this racemization pathway. thieme-connect.de The lone pair of electrons on the urethane (B1682113) nitrogen participates in resonance, making the adjacent carbonyl oxygen less nucleophilic and thus disfavoring the cyclization to form the oxazolone (B7731731) intermediate. thieme-connect.de This ensures that the stereocenter of the serine residue is preserved during the coupling reaction.

The hydroxyl group on the side chain of serine can also influence the reaction. Studies on related N-protected serine esters have shown that the β-hydroxyl group can participate in the reaction, for example, by promoting the activation of the carbonyl group when certain catalysts are used. rsc.org A variety of coupling reagents can be employed for this synthesis, each with its own mechanistic nuances and impact on reaction efficiency and potential side reactions. uva.nl

Table 1: Common Coupling Reagents in Peptide Synthesis

Coupling Reagent Additive Mechanism Highlights Common Side Products
Dicyclohexylcarbodiimide (B1669883) (DCC) HOBt Forms a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization by forming a less reactive HOBt-ester. uva.nl Dicyclohexylurea (DCU), N-acylurea
HATU HOAt/DIPEA Forms an aminium/uronium salt which activates the carboxyl group. HOAt is incorporated into the reagent. Guanidinium byproducts
TBTU HOBt/Base Similar to HATU, forms a reactive O-acylisourea which is converted to a HOBt-ester. Tetramethylurea
Mixed Anhydrides NMM The carboxylic acid reacts with a chloroformate (e.g., isobutyl chloroformate) to form a mixed anhydride, which is then attacked by the amine. mdpi.com Urethane byproducts

Intramolecular Cyclization Mechanisms in Peptide Systems

Intramolecular cyclization is a common reaction in peptide systems, often leading to the formation of diketopiperazines (DKPs) or cyclic depsipeptides. The specific structure of this compound, however, dictates the plausible cyclization pathways.

The most prevalent cyclization mechanism for dipeptide esters involves a head-to-tail intramolecular aminolysis, where the free N-terminal amino group attacks the C-terminal ester carbonyl. mdpi.com This nucleophilic attack forms a six-membered ring, which, after elimination of the alkoxy group, yields a 2,5-diketopiperazine (a cyclic dipeptide). nih.gov In the case of this compound, this pathway is blocked because the N-terminal amine is protected by the Z-group, rendering it non-nucleophilic.

An alternative mechanism becomes possible due to the presence of the serine residue. The side-chain hydroxyl group of serine is nucleophilic and can attack the C-terminal ester carbonyl. sci-hub.senih.gov This process, known as macrolactonization, would result in the formation of a cyclic depsipeptide, which contains an ester bond within the ring structure. This reaction typically requires activation of the C-terminal carbonyl and is often promoted by a base or catalyst. Imidazole, for instance, has been shown to catalyze such cyclizations by acting as an acyl transfer agent or through a concerted mechanism where it deprotonates the hydroxyl nucleophile during its attack on the carbonyl. nih.govresearchgate.net This catalytic action shares mechanistic parallels with the function of the histidine-serine dyad in the active site of serine proteases. nih.govresearchgate.net

If the Z-group were to be removed from this compound to yield H-Ser-gly-oet, then two competing cyclization pathways could occur: N-terminal aminolysis to form the DKP cyclo(Ser-Gly), or side-chain hydroxyl attack to form the depsipeptide. The relative rates of these reactions would depend on factors such as solvent, temperature, and the presence of catalysts.

Table 2: Potential Cyclization Pathways for Ser-Gly-OEt

Cyclization Type Nucleophile Electrophile Product Type Status for this compound
Head-to-Tail Aminolysis N-terminal -NH₂ C-terminal ester carbonyl 2,5-Diketopiperazine (DKP) Blocked by Z-group
Side-Chain to Tail Lactonization Side-chain -OH C-terminal ester carbonyl Cyclic Depsipeptide Possible, especially with catalysis

Advanced Theoretical and Computational Modeling Studies

Quantum Chemistry Calculations for Reaction Energetics and Pathways

Quantum chemistry calculations are instrumental in determining the energetics and mechanisms of chemical reactions. For dipeptides like Z-Ser-gly-oet, these calculations can model the formation of the peptide bond and other relevant chemical transformations. The primary goal is to compute the energy of reactants, products, and transition states to map out the reaction pathway and determine activation energies.

The synthesis of dipeptides involves the formation of an amide bond between two amino acids. Computational models can simulate this process, providing insights into the reaction mechanism, which can proceed through various pathways, including concerted or stepwise mechanisms. Theoretical studies on similar systems, such as the formation of a dipeptide from two glycine (B1666218) molecules, have shown that the presence of a protecting group like the benzyloxycarbonyl (Z) group can influence the reaction energetics.

Table 1: Representative Activation Energies for Amide Bond Reactions from Analogous Systems

Reaction TypeComputational MethodCalculated Activation Energy (kcal/mol)
Amide C-N bond activationDFTVaries based on substrate and catalyst
Formyl group rotation in N-benzhydrylformamidesDFT (M06-2X/6-311+G*)20–23

This table presents data from analogous systems to provide a general understanding of the energy scales involved in reactions of similar functional groups, in the absence of specific data for this compound.

Density Functional Theory (DFT) Applications in Peptide Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying peptides due to its balance of accuracy and computational cost. DFT methods are widely used to investigate the electronic structure, geometry, and vibrational frequencies of molecules like this compound.

DFT calculations can also predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed structures. researchgate.net The vibrational modes associated with the amide group (Amide I, II, etc.) are particularly sensitive to the peptide's conformation and hydrogen bonding environment.

Table 2: Illustrative DFT-Calculated Vibrational Frequencies for Amide Groups in a Dipeptide Analogue

Vibrational ModeDescriptionTypical Frequency Range (cm⁻¹)
Amide AN-H stretch3000 - 3500
Amide BN-H stretch3000 - 3500
Amide IC=O stretch1600 - 1700
Amide IIN-H bend and C-N stretch1500 - 1600

This table is based on general findings for dipeptides and serves as an illustrative example. Specific frequencies for this compound would require a dedicated computational study.

Computational Modeling of Intermolecular and Intramolecular Interactions in Dipeptide Systems

The structure and function of peptides are heavily influenced by a network of non-covalent interactions, both within a single molecule (intramolecular) and between molecules (intermolecular). Computational modeling allows for the detailed characterization and quantification of these interactions.

Intramolecular Interactions:

In this compound, intramolecular hydrogen bonds play a crucial role in stabilizing specific conformations. researchgate.netmdpi.com The hydroxyl group of the serine side chain can act as a hydrogen bond donor, while the carbonyl oxygens of the peptide backbone and the Z-group can act as acceptors. DFT calculations can determine the geometries and energies of these hydrogen bonds. For instance, studies on serine-containing peptides have shown that intramolecular hydrogen bonds can have stabilization energies in the range of 18-21 kJ/mol. mdpi.com The formation of these bonds can significantly influence the peptide's conformational preferences. nih.govrsc.org

Table 3: Calculated Properties of Intramolecular Hydrogen Bonds in a Serine-Containing Model Peptide

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Stabilization Energy (kJ/mol)
Ser (OH) --- C=O (backbone)~1.8918-21

Data is based on a model system containing a serine residue and is illustrative of the interactions expected in this compound. mdpi.com

Intermolecular Interactions:

In the solid state, this compound molecules will pack in a crystalline lattice, held together by a variety of intermolecular forces, including hydrogen bonds, van der Waals interactions, and potentially π-π stacking from the phenyl rings of the Z-group. Computational methods can be used to calculate the lattice energy of the crystal, which is the sum of all intermolecular interaction energies. mdpi.comacs.orgnsf.govphyschemres.org These calculations are vital for understanding the crystal packing and predicting the physical properties of the solid material. The analysis of Hirshfeld surfaces is a common technique to visualize and quantify these intermolecular contacts. physchemres.org

Table 4: Representative Contributions to Intermolecular Interaction Energy in Molecular Crystals

Interaction TypeTypical Energy Range (kcal/mol)
Hydrogen Bonds-3 to -10
π-π Stacking-1 to -5
van der Waals Forces-0.5 to -2

This table provides general energy ranges for common intermolecular interactions found in organic molecular crystals.

Future Perspectives and Emerging Research Directions

Integration of Z-Ser-Gly-OEt in Novel Biomaterial Design

The incorporation of bioactive motifs into synthetic biomaterials is a key strategy for enhancing their functionality. The serine-glycine (Ser-Gly) sequence is found in various natural proteins and can influence properties like hydrophilicity and cell interaction. The use of this compound as a precursor allows for the precise introduction of this dipeptide into polymer backbones or onto material surfaces.

Research into the chemoenzymatic polymerization of amino acid esters, such as L-serine ethyl ester (Ser-OEt) and glycine (B1666218) ethyl ester (Gly-OEt), has demonstrated the feasibility of creating copolypeptides with tunable properties. oup.com For instance, studies using the enzyme papain to copolymerize Ser-OEt and Gly-OEt have shown that the resulting polypeptide's solubility and secondary structure can be controlled by the monomer ratio. oup.com This provides a direct pathway for integrating the Ser-Gly unit into new biomaterials. This compound can be utilized in a controlled, stepwise synthesis to create well-defined oligopeptides that are then grafted onto scaffolds.

One promising area is the surface functionalization of biocompatible polymers like Polycaprolactone (PCL). Studies have shown that modifying PCL scaffolds with glycine-peptide conjugates can significantly improve hydrophilicity and enhance endothelial cell adhesion and proliferation. nih.gov By using this compound, researchers can create specific peptide sequences containing the Ser-Gly motif for covalent attachment to aminolyzed PCL surfaces, potentially leading to scaffolds with superior bioactivity for tissue engineering applications, particularly in vascularized tissue constructs. nih.gov

Biomaterial Application AreaRole of this compound Derived MotifPotential Enhancement
Tissue Engineering Scaffolds Surface functionalization of polymers (e.g., PCL) with Ser-Gly units.Improved hydrophilicity, enhanced cell adhesion and proliferation. nih.gov
Hydrogel Formulation Incorporation into polypeptide backbone via copolymerization.Tunable solubility, controlled secondary structure, and biocompatibility. oup.com
Drug Delivery Systems Component of self-assembling peptide-drug conjugates.Biocompatible linker with potential for specific enzymatic cleavage.
Bio-inspired Adhesives Mimicking adhesive proteins containing Serine residues.Introduction of hydrogen-bonding sites to improve adhesion strength.

Application of Hybrid Spectroscopic and Computational Techniques for Enhanced Characterization

A comprehensive understanding of this compound and its behavior in the systems described above requires advanced characterization methods. The integration of multiple spectroscopic techniques with computational modeling provides a powerful approach for elucidating structure-property relationships. acs.org

Hybrid methods involve using experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy to validate and refine computational models, such as those based on Density Functional Theory (DFT). acs.orgmdpi.com For this compound, 2D NMR techniques (e.g., HETCOR, HMBC) can provide unambiguous assignment of all proton and carbon signals and confirm the Ser-Gly connectivity, similar to assignments made in complex protein polymers. acs.org

DFT calculations can predict vibrational frequencies, which can then be compared to experimental FTIR spectra to confirm the presence of key functional groups (e.g., urethane (B1682113) C=O, amide C=O, ester C=O) and study hydrogen bonding interactions involving the serine hydroxyl group. acs.org This hybrid approach is invaluable for characterizing not just the isolated molecule but also its interactions when integrated into a biomaterial matrix or when bound to a catalyst's active site.

TechniqueInformation Provided for this compoundRole of Hybrid Computational Method (e.g., DFT)
2D NMR Spectroscopy (e.g., HETCOR, HMBC) Unambiguous assignment of ¹H and ¹³C resonances; confirmation of covalent bond sequence (Ser to Gly). acs.orgPredict NMR chemical shifts and coupling constants to aid in spectral assignment and interpret conformational preferences.
Mass Spectrometry (MS) Precise molecular weight confirmation and fragmentation analysis for sequence verification. acs.orgCorroborate molecular ion peaks and predict fragmentation patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of characteristic vibrational bands for functional groups (amide, ester, carbamate, hydroxyl). mdpi.comCalculate theoretical vibrational spectra to assign experimental peaks and analyze intermolecular interactions (e.g., hydrogen bonding). acs.org
Circular Dichroism (CD) Spectroscopy Analysis of secondary structure when this compound is incorporated into longer polypeptides. oup.comModel potential secondary structures (e.g., β-sheets, random coils) and predict their corresponding CD spectra for comparison.

Q & A

How can researchers optimize the synthesis of Z-Ser-gly-oet under varying experimental conditions?

Methodological Answer:
To optimize synthesis, systematically vary parameters (e.g., pH, temperature, solvent polarity) using a factorial design approach. For example, adjust pH in increments (3.0–7.0) to assess its impact on peptide bond formation efficiency. Document reaction yields via HPLC and characterize purity using NMR spectroscopy. Include negative controls (e.g., omitting coupling agents) to validate reaction specificity. Reproducibility requires detailed protocols, such as specifying reagent molar ratios and mixing durations . Advanced studies may employ response surface methodology (RSM) to model optimal conditions .

What analytical techniques are critical for validating the structural integrity of this compound?

Methodological Answer:
Combine orthogonal methods:

  • Mass Spectrometry (MS): Confirm molecular weight ([M+H]+ ion) with ≤2 ppm accuracy.
  • Nuclear Magnetic Resonance (NMR): Assign protons (1H) and carbons (13C) to verify stereochemistry and backbone connectivity. For example, compare serine’s β-CH2 chemical shifts to literature values.
  • Circular Dichroism (CD): Assess conformational stability in aqueous vs. organic solvents.
    Report deviations from expected spectra and reconcile them with synthetic intermediates or side products. Raw data (e.g., NMR FIDs) should be archived in supplementary materials .

How should researchers resolve contradictions in this compound’s bioactivity data across studies?

Methodological Answer:
Contradictions may arise from assay variability or sample heterogeneity. Address this by:

Replicating Experiments: Repeat assays under identical conditions (e.g., cell line passage number, serum concentration).

Meta-Analysis: Pool data from published studies using standardized effect sizes (e.g., Cohen’s d) and assess heterogeneity via I² statistics .

Contextual Factors: Control for variables like endotoxin levels in in vitro models or animal strain differences in vivo. Publish negative results to reduce publication bias .

What strategies ensure robust statistical analysis of this compound’s pharmacokinetic data?

Methodological Answer:
For pharmacokinetic studies:

  • Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t½. Validate models with Akaike Information Criterion (AIC).
  • Address outliers via Grubbs’ test or robust regression.
  • For small sample sizes, apply Bayesian hierarchical models to estimate posterior distributions of parameters. Report 95% credible intervals .
  • Share raw pharmacokinetic datasets in repositories like Figshare or Zenodo to enable reanalysis .

How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to serine proteases. Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS).

QM/MM Calculations: Analyze transition states of enzymatic cleavage using hybrid quantum mechanics/molecular mechanics.

SAR Studies: Corrogate substituent effects (e.g., benzyloxycarbonyl vs. tert-butyloxycarbonyl groups) on binding affinity. Publish force field parameters and simulation scripts in supplementary materials .

What ethical considerations apply when publishing this compound research involving animal models?

Methodological Answer:

  • Adhere to ARRIVE 2.0 guidelines: Report sample size justification, randomization, and blinding methods.
  • Obtain IACUC approval for humane endpoints (e.g., tumor volume limits).
  • Disclose conflicts of interest (e.g., funding from peptide synthesis vendors) in the acknowledgments section .

How should researchers design a literature review to contextualize this compound’s mechanism of action?

Methodological Answer:

Search Strategy: Use Boolean operators in PubMed/Web of Science: ("this compound" OR "benzyloxycarbonyl-seryl-glycine ethyl ester") AND ("kinetics" OR "bioactivity"). Filter for studies post-2010 to exclude outdated synthesis methods.

Critical Appraisal: Apply AMSTAR-2 for systematic reviews or QUADAS-2 for assay validation studies.

Gaps Identification: Highlight understudied areas (e.g., metabolomic profiling in non-hepatic tissues) .

What protocols ensure reproducibility in this compound’s enzymatic stability assays?

Methodological Answer:

  • Enzyme Source: Use recombinantly expressed enzymes (e.g., trypsin from E. coli BL21) with lot-specific activity certificates.
  • Assay Conditions: Standardize buffer composition (e.g., 50 mM Tris-HCl, pH 8.0) and temperature (37°C ± 0.5°C).
  • Quenching Methods: Validate acidification (HCl) vs. inhibitor cocktails for reaction termination.
  • Data Reporting: Include Michaelis-Menten plots with error bars from triplicate runs. Share enzyme preparation details in open-access protocols.io .

How can researchers mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Quality Control (QC): Implement in-process checks (e.g., TLC at 30-minute intervals) to monitor reaction progress.
  • Purification: Use preparative HPLC with standardized gradients (e.g., 20–80% acetonitrile in 20 minutes). Calibrate columns monthly.
  • Documentation: Archive batch records with raw analytical data (e.g., UV chromatograms at 214 nm) .

What frameworks guide hypothesis formulation for this compound’s therapeutic potential?

Methodological Answer:
Adopt the PICOT framework:

  • P opulation: Target patient cohort (e.g., Type 2 diabetics).
  • Intervention: this compound dosage (e.g., 10 mg/kg/day).
  • Comparison: Active control (e.g., sitagliptin).
  • Outcome: HbA1c reduction ≥0.5% over 12 weeks.
  • Time: 6-month trial duration.
    Refine hypotheses via pilot studies and dose-ranging trials .

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Reactant of Route 1
Reactant of Route 1
Z-Ser-gly-oet
Reactant of Route 2
Reactant of Route 2
Z-Ser-gly-oet

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